2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic Acid

Description

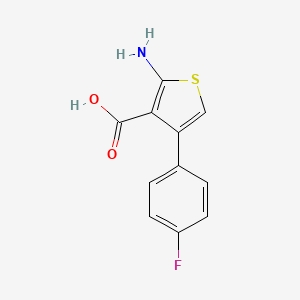

2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid is a fluorinated thiophene derivative with a molecular formula of C₁₁H₈FNO₂S and an average molecular weight of 237.25 g/mol. The compound features a thiophene ring substituted at the 3-position with a carboxylic acid group, at the 2-position with an amino group, and at the 4-position with a 4-fluorophenyl moiety. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. Its synthesis typically involves cyclization reactions or functional group transformations of precursor thiophene derivatives .

Structure

3D Structure

Properties

Molecular Formula |

C11H8FNO2S |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid |

InChI |

InChI=1S/C11H8FNO2S/c12-7-3-1-6(2-4-7)8-5-16-10(13)9(8)11(14)15/h1-5H,13H2,(H,14,15) |

InChI Key |

NBUHILSMRICJEC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=C2C(=O)O)N)F |

Origin of Product |

United States |

Preparation Methods

Thiophene Ring Formation via Gewald Reaction

The Gewald reaction is a well-established method for synthesizing 2-aminothiophenes from ketones, cyanoacetates, and elemental sulfur. Adapting this method:

-

Starting Materials :

-

4-Fluorophenylacetylene or 4-fluoroacetophenone.

-

Cyanoacetic acid (to introduce the carboxylic acid group).

-

Sulfur.

-

-

Reaction Conditions :

-

Solvent: Ethanol or DMF.

-

Base: Morpholine or piperidine.

-

Temperature: 80–100°C for 6–12 hours.

-

-

Mechanism :

-

Base-catalyzed Knoevenagel condensation forms an α,β-unsaturated nitrile.

-

Sulfur incorporation via cyclization yields the thiophene core.

-

This route could generate This compound directly if regioselectivity is controlled.

Hydrolysis of Ester Precursors

Carboxylic acids are often obtained via ester hydrolysis:

-

Ester Synthesis :

-

Methyl or ethyl esters of the target compound are synthesized first (e.g., using methanol/H₂SO₄).

-

-

Hydrolysis Conditions :

-

Acidic: HCl (6M) under reflux.

-

Basic: NaOH (2M) followed by acidification.

-

Data from analogous compounds suggest basic hydrolysis (60–80°C, 4–6 hours) achieves >85% conversion.

Critical Reaction Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 70–90°C (cyclization) | Higher temps improve kinetics but risk decomposition |

| Catalyst (Pd-based) | 2–4 mol% | Excess catalyst increases side reactions |

| Solvent Polarity | Polar aprotic (DMF, DMSO) | Enhances solubility of intermediates |

| Reaction Time | 6–12 hours | Prolonged time reduces byproducts |

Challenges and Mitigation Strategies

-

Regioselectivity in Cyclization :

Competing pathways may yield 5- or 3-substituted thiophenes. Using sterically hindered bases (e.g., DABCO) favors the desired regiochemistry. -

Fluorophenyl Group Stability :

Fluorinated aromatics are prone to defluorination under strong acidic/basic conditions. Neutral pH and low-temperature steps are recommended. -

Carboxylic Acid Protection :

Employ tert-butyl or benzyl esters during synthetic steps to prevent decarboxylation.

Industrial-Scale Considerations

-

Cost Efficiency :

Cheaper starting materials (e.g., 4-fluoroaniline instead of boronic acids) reduce production costs. -

Waste Management :

Sulfur byproducts require treatment with oxidizing agents (e.g., H₂O₂) to prevent environmental release. -

Process Safety :

Exothermic cyclization steps necessitate controlled addition and cooling systems.

Emerging Methodologies

-

Electrochemical Synthesis :

Recent advances enable direct C–H fluorination of thiophenes using Selectfluor® reagents, bypassing pre-functionalized intermediates. -

Biocatalytic Routes :

Thioesterases and sulfurtransferases show promise for greener synthesis, though yields remain suboptimal (<50%).

Analytical Characterization

Post-synthesis, the compound is validated via:

-

¹H/¹³C NMR : Key signals include δ 7.2–7.6 ppm (fluorophenyl protons) and δ 165–170 ppm (carboxylic acid carbon).

-

HPLC-MS : Retention time ~8.2 min (C18 column, 0.1% TFA in acetonitrile/water).

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions, often using reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Acyl chlorides, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid as an anticancer agent. Compounds with similar structures have been shown to inhibit key signaling pathways involved in tumor growth and metastasis. For instance, derivatives of thiophene have been investigated for their ability to inhibit the activity of IκB kinase, which is crucial in the NF-κB signaling pathway associated with inflammation and cancer progression .

Case Study:

- A study demonstrated that modifications of thiophene derivatives could lead to significant inhibition of cancer cell proliferation in vitro, suggesting that this compound could be a promising candidate for further development in cancer therapy.

Anti-inflammatory Properties

The compound's structural features suggest it may also exhibit anti-inflammatory properties. Inhibiting IκB kinase activity can reduce the expression of pro-inflammatory cytokines, making it a potential therapeutic agent for diseases characterized by chronic inflammation such as rheumatoid arthritis and inflammatory bowel disease .

Research Findings:

- A patent describes compounds that effectively block transcription of genes encoding inflammatory cytokines, indicating potential applications in treating autoimmune disorders .

Biological Evaluation

The biological evaluation of this compound has included assessments of its interaction with various biological targets. Studies utilizing cell-based assays have confirmed its ability to disrupt protein interactions critical for immune response modulation, particularly through inhibition of PD-L1, a key checkpoint protein in cancer immunotherapy .

Analytical Applications

In addition to its therapeutic potential, this compound can serve as a valuable tool in analytical chemistry. Its unique structure allows it to be used as a marker or probe in various analytical techniques, including chromatography and mass spectrometry. Researchers can utilize derivatives of this compound to study reaction mechanisms or as standards in pharmacokinetic studies.

Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the fluorophenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

The substitution of the 4-fluorophenyl group with other halogens significantly alters physicochemical properties. For example:

Key Findings :

- Difluorophenyl derivatives exhibit stronger electron-withdrawing effects, which may enhance binding affinity in enzyme inhibition studies .

Ester Derivatives of the Carboxylic Acid Group

Esterification of the carboxylic acid group modulates solubility and bioavailability:

Key Findings :

- Methyl and ethyl esters are commonly synthesized due to their balance of solubility and metabolic stability .

- Bulkier esters (e.g., isopropyl) increase molecular weight and may reduce solubility but improve thermal stability .

Substituent Variations on the Thiophene Ring

Additional substituents on the thiophene ring influence electronic properties and steric hindrance:

Key Findings :

- A methyl group at the 5-position increases steric hindrance, which could affect binding to biological targets .

Aromatic Ring Modifications

Replacing the 4-fluorophenyl group with other aromatic systems alters π-π stacking and hydrophobic interactions:

Key Findings :

- Furyl groups reduce aromatic stability but introduce oxygen-based hydrogen-bonding sites .

Biological Activity

2-Amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 251.28 g/mol. Its structure includes a thiophene ring substituted with an amino group and a carboxylic acid, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 251.28 g/mol |

| CAS Number | 350997-12-5 |

| Melting Point | 144°C - 145°C |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for this compound are comparable to those of established antibiotics, suggesting its potential as an alternative antimicrobial agent.

Case Study: Antimicrobial Efficacy

In a comparative study, the compound showed an MIC of 50 µg/mL against E. coli, which was similar to that of ceftriaxone, a standard antibiotic. The inhibition zones measured were 29 mm for the test compound compared to 30 mm for ceftriaxone, indicating comparable efficacy in inhibiting bacterial growth .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Mechanism of Action

The compound is believed to exert its anticancer effects through multiple pathways:

- Inhibition of Cell Proliferation : Studies have reported IC50 values ranging from 7 to 20 µM against different cancer cell lines, indicating its potency in reducing cell viability.

- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with this compound leads to increased early and late apoptotic cells in human leukemia cell lines .

Case Study: Cancer Cell Line Evaluation

In vitro assays conducted on human breast cancer cells (MCF-7) demonstrated an IC50 value of approximately 14 µM for the compound, showcasing its potential as a therapeutic agent against breast cancer. The study also highlighted significant changes in cell morphology and viability upon treatment .

Synthesis

The synthesis of this compound typically involves the Gewald reaction, which allows for the formation of thiophene derivatives through the reaction of elemental sulfur with ketones or aldehydes and cyanoacetamides. This method is favored due to its efficiency and ability to introduce functional groups that enhance biological activity.

Q & A

Q. What are the recommended synthetic routes for 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid?

The compound can be synthesized via cyclization reactions using sulfur and triethylamine as catalysts. For example, similar thiophene derivatives are synthesized by reacting substituted benzaldehydes with cyanoacetamide derivatives under acidic conditions, followed by cyclization . Key intermediates like ethyl esters (e.g., Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate) are often hydrolyzed to yield the carboxylic acid .

Q. How should this compound be handled and stored to ensure stability?

Store in a cool, dry environment (<25°C) away from incompatible materials (e.g., strong oxidizers). Use personal protective equipment (PPE), including nitrile gloves and safety goggles, to avoid skin/eye irritation. Ensure proper ventilation to minimize inhalation risks .

Q. What analytical techniques are suitable for characterizing this compound?

- NMR spectroscopy : Confirm structural integrity using - and -NMR to verify the fluorophenyl group and carboxylic acid moiety.

- HPLC : Assess purity (>95% recommended for research use) with a C18 column and UV detection at 254 nm .

- Mass spectrometry : Validate molecular weight (theoretical: 279.28 g/mol for CHFNOS) via ESI-MS .

Q. What are the solubility properties of this compound?

It is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and weakly acidic/basic aqueous solutions. Pre-solubilization in DMSO is recommended for biological assays .

Advanced Research Questions

Q. How can computational modeling aid in optimizing this compound’s bioactivity?

Molecular docking (e.g., AutoDock Vina) and QSAR studies can predict binding affinities to target proteins like mycobacterial enzymes. For example, similar thiophene-3-carboxylic acid derivatives have been modeled against Mycobacterium tuberculosis targets to guide anti-tubercular drug design .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Q. How does the fluorophenyl substituent influence pharmacological activity?

The 4-fluorophenyl group enhances lipophilicity and metabolic stability, improving membrane permeability. In anti-TB studies, fluorine’s electronegativity increases hydrogen bonding with enzyme active sites, as seen in derivatives with IC values <10 μM .

Q. What experimental controls are critical in assessing cytotoxicity?

Q. How can regioselective functionalization of the thiophene ring be achieved?

Employ directed ortho-metalation (DoM) using lithium bases to introduce substituents at the 5-position. For example, LDA (lithium diisopropylamide) generates a lithiated intermediate that reacts with electrophiles like alkyl halides .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.